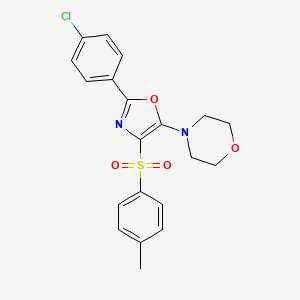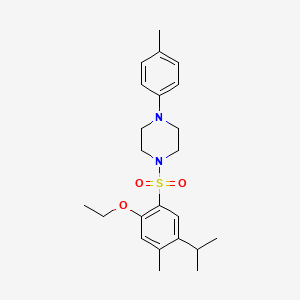
1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown potential in treating B-cell malignancies.
Mechanism of Action
1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine selectively binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK by this compound leads to decreased activation of downstream signaling pathways, such as PI3K-AKT and NF-κB, resulting in decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity, with no significant inhibition of other kinases. This selectivity reduces the risk of off-target effects and toxicity. This compound has also demonstrated good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, this compound has shown efficacy in reducing tumor growth and improving survival in mouse models of CLL and NHL.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound also has good pharmacokinetic properties, making it suitable for oral administration in preclinical studies. However, one limitation of this compound is its relatively low yield in the synthesis process, which may limit its availability for large-scale studies.
Future Directions
There are several future directions for the development of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine. One potential direction is the combination of this compound with other targeted therapies, such as venetoclax or ibrutinib, to enhance its efficacy in treating B-cell malignancies. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Additionally, the development of this compound analogs with improved pharmacokinetic properties and higher yield in the synthesis process may also be explored.
Synthesis Methods
The synthesis of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine involves several steps, starting with the reaction of 2-ethoxy-4-methyl-5-(trifluoromethyl)aniline with 2-bromo-1-(propan-2-yl)benzene to form 1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)-2-bromoethane. The intermediate is then reacted with 4-(4-methylphenyl)piperazine-1-sulfonyl chloride to form this compound. The overall yield of the synthesis is 25%.
Scientific Research Applications
1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth and improving survival in mouse models of CLL and NHL.
properties
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-6-28-22-15-19(5)21(17(2)3)16-23(22)29(26,27)25-13-11-24(12-14-25)20-9-7-18(4)8-10-20/h7-10,15-17H,6,11-14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFAHZGRSGMROM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

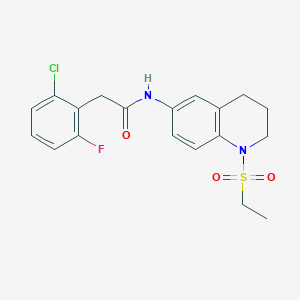
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)
![3-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2381738.png)
![3-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2381739.png)
![2,4,6-Trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2381740.png)
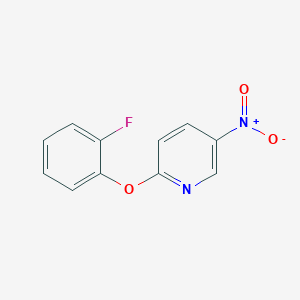
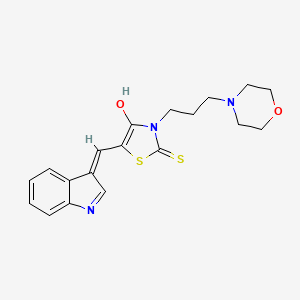

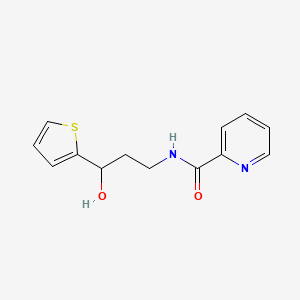
![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2381751.png)
